molecular formula C7H4ClF3 B7723727 2-Chlorobenzotrifluoride CAS No. 52181-51-8

2-Chlorobenzotrifluoride

Cat. No. B7723727
CAS RN: 52181-51-8
M. Wt: 180.55 g/mol
InChI Key: DGRVQOKCSKDWIH-UHFFFAOYSA-N
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Patent
US05296601

Procedure details

In an autoclave made of a metal were placed 45.13 g of ortho-chlorobenzotrifluoride, 6.2 g of para-methoxyphenol, 88.5 mg of palladium chloride, 213 mg of 1,4-bisdiphenylphosphinobutane and 5.3 g of sodium carbonate. The air in the autoclave was replaced with carbon monoxide introduced thereinto in several times, after which carbon monoxide was further introduced to adjust its pressure therein to 30 kg/cm2. The internal temperature was adjusted to 190° C. on a salt bath and the reaction was carried out thereon with stirring for 5 hours.
Quantity
45.13 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
213 mg
Type
reactant
Reaction Step Three
Quantity
5.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
88.5 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:11])([F:10])[F:9].[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17](O)=[CH:16][CH:15]=1.C1(P(C2C=CC=CC=2)CCCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:51](=[O:54])([O-])[O-:52].[Na+].[Na+].[C]=O>[Pd](Cl)Cl>[F:9][C:8]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:51]([O:52][C:17]1[CH:18]=[CH:19][C:14]([O:13][CH3:12])=[CH:15][CH:16]=1)=[O:54] |f:3.4.5,^3:56|

Inputs

Step One
Name
Quantity
45.13 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(F)(F)F
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Three
Name
Quantity
213 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
5.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Seven
Name
Quantity
88.5 mg
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
introduced
CUSTOM
Type
CUSTOM
Details
The internal temperature was adjusted to 190° C. on a salt bath

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
FC(C1=C(C(=O)OC2=CC=C(C=C2)OC)C=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.